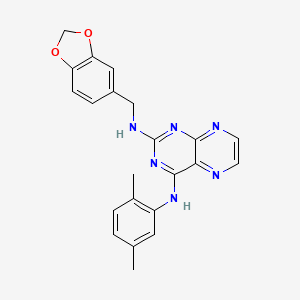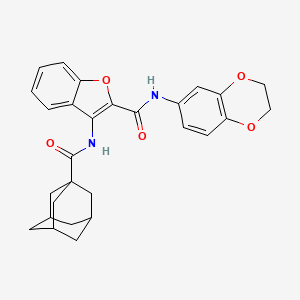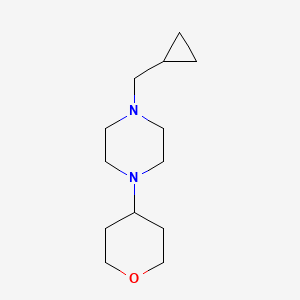![molecular formula C21H26ClN3O2 B2509246 5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 1049473-93-9](/img/structure/B2509246.png)
5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a chemical entity that has been studied in the context of its binding affinity to various receptors. It is structurally related to a series of compounds that have been synthesized and tested for their pharmacological activities, particularly in relation to dopamine and serotonin receptors .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of benzamide derivatives and the attachment of various functional groups to the piperazine nucleus. For instance, the synthesis of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with high affinity for the dopamine D4 receptor, involves the use of a terminal benzamide fragment . Another related synthesis process includes the one-pot synthesis of benzofuran derivatives, which could be conceptually similar to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide likely features a benzamide moiety, a methoxy group, and a phenylpiperazine unit. These structural features are crucial for the compound's interaction with biological targets. The presence of a chloro substituent and a methoxy group on the benzamide ring can significantly influence the compound's binding affinity and selectivity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include reductive amination, desulfurization, acylation, and O-methylation. These reactions are used to introduce various substituents and to build the complex structure of the benzamide derivatives . The specific reactions for the synthesis of 5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide are not detailed, but similar synthetic strategies could be employed.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide are not explicitly provided, related compounds exhibit properties that are indicative of their potential as pharmacological agents. These properties include high binding affinities to specific receptors and selectivity profiles that make them suitable for further pharmacological evaluation . The physical properties such as solubility, melting point, and stability would be influenced by the functional groups present in the compound.
Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activity
Research has identified benzamides, including structures similar to 5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide, for their potential anticonvulsant properties. One study synthesized a series of benzamides and evaluated their efficacy in maximal electroshock (MES) and pentylenetetrazol (MET) screens, finding that certain analogues demonstrated significant anticonvulsant activity, comparable or superior to phenytoin (Mussoi et al., 1996).
Receptor Binding and Potential Antidepressant Effects
Compounds structurally related to 5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide have been investigated for their affinity towards serotonin receptors. Arylpiperazine derivatives, for example, have shown high affinity for 5-HT1A serotonin ligands, with certain compounds exhibiting higher affinity than 5-HT itself, indicating their potential as high-affinity agents for these receptor sites (Glennon et al., 1988).
Antimicrobial Activity
New pyridine derivatives, including those related to the chemical structure , have demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests a potential application of these compounds in developing antimicrobial agents (Patel et al., 2011).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, which share a structural resemblance to the compound , has shown remarkable antiavian influenza virus activity. This highlights the diverse therapeutic potential of benzamide-based compounds (Hebishy et al., 2020).
Mécanisme D'action
Target of Action
It has been reported as an intermediate in the synthesis of glyburide , a drug used to treat type 2 diabetes. Glyburide primarily targets the ATP-sensitive potassium channels in pancreatic beta cells, stimulating insulin release .
Mode of Action
The exact mode of action of 5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is not clearly stated in the search results. If it indeed acts as an intermediate in the synthesis of glyburide, it may contribute to the overall mechanism of action of glyburide. Glyburide closes the ATP-sensitive potassium channels in the beta cells of the pancreas. This action depolarizes the cell, leading to the opening of voltage-gated calcium channels. The influx of calcium stimulates the release of insulin .
Biochemical Pathways
By stimulating the release of insulin, glyburide helps regulate blood glucose levels .
Pharmacokinetics
As an intermediate in the synthesis of glyburide, its properties may influence the overall pharmacokinetic profile of the final drug product .
Result of Action
If it is an intermediate in the synthesis of glyburide, its incorporation into the final drug product may contribute to the therapeutic effects of glyburide, which include lowering blood glucose levels in individuals with type 2 diabetes .
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-27-20-9-8-17(22)16-19(20)21(26)23-10-5-11-24-12-14-25(15-13-24)18-6-3-2-4-7-18/h2-4,6-9,16H,5,10-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMQPEXTMLIKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2509171.png)


![3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxychromen-2-one](/img/structure/B2509176.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2509177.png)
![N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2509178.png)
![methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2509180.png)
![N-(sec-butyl)-2-(2-chloro-4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2509182.png)


